2,6-Dimethylphenoxyacetic acid
Overview
Description
(2,6-Dimethylphenoxy)acetic acid is an organic compound belonging to the class of phenoxyacetic acid derivatives. These compounds contain an anisole where the methane group is linked to an acetic acid or a derivative . The molecular formula of (2,6-Dimethylphenoxy)acetic acid is C10H12O3, and it has a molecular weight of 180.20 g/mol . This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenoxy)acetic acid typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent extraction .
Industrial Production Methods
Industrial production methods for (2,6-Dimethylphenoxy)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenoxyacetic acids.
Scientific Research Applications
(2,6-Dimethylphenoxy)acetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reverse transcriptase enzyme, which is crucial for the replication of certain viruses such as influenza and hepatitis C . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity and inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties but lacking the methyl groups.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different substituents on the phenoxy ring.
2,6-Dichlorophenoxyacetic acid: Another herbicide with chlorine substituents instead of methyl groups.
Uniqueness
(2,6-Dimethylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 6 positions on the phenoxy ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBCURLNKYKBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158085 | |
Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13335-71-2 | |
Record name | 2-(2,6-Dimethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13335-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,6-Dimethylphenoxy)acetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07634 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 13335-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-xylyloxy) acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid, 2-(2,6-dimethylphenoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,6-DIMETHYLPHENOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2,6-Dimethylphenoxy)acetic acid in the synthesis of lopinavir?
A1: (2,6-Dimethylphenoxy)acetic acid serves as a key building block in the synthesis of lopinavir, an antiviral drug. The synthesis involves a condensation reaction between (2,6-Dimethylphenoxy)acetic acid and (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, followed by deprotection and further condensation with (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid. This synthetic route, as described in the research by [], offers a simplified and efficient method for lopinavir production.
Q2: How does the structure of (2,6-Dimethylphenoxy)acetic acid influence its interaction with other molecules?
A2: Research [] highlights the steric effects of (2,6-Dimethylphenoxy)acetic acid. The study investigates the fluorescence quenching of a tetraarylpyrene derivative, where four (2,6-Dimethylphenoxy)acetic acid groups are attached. The bulky nature of these groups restricts access to the central pyrene moiety, impacting interactions with iodide ions and highlighting the importance of steric factors in molecular recognition.
Q3: Are there any studies that utilize (2,6-Dimethylphenoxy)acetic acid for applications beyond pharmaceutical synthesis?
A3: While the provided literature focuses on the use of (2,6-Dimethylphenoxy)acetic acid in lopinavir synthesis [] and its steric influence in molecular interactions [], it's important to note that this compound might find applications in other research areas. Further investigation into its chemical properties and potential reactivity could reveal new avenues for its utilization in fields like materials science or catalysis.
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